3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

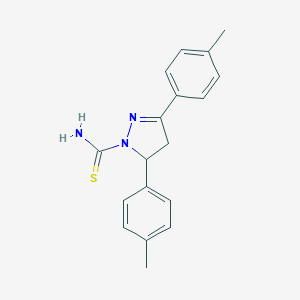

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted at positions 3 and 5 with 4-methylphenyl (tolyl) groups and a carbothioamide (-C(=S)-NH₂) group at position 1. Pyrazolines are nitrogen-containing heterocycles with diverse applications in medicinal chemistry due to their broad biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . This compound is synthesized via cyclo-condensation of chalcones with thiosemicarbazide under basic conditions, a method shared with structurally analogous derivatives .

Properties

IUPAC Name |

3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWUIEQWLIZCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172020 | |

| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153332-11-7 | |

| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153332-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation . This method is known for its high yield and efficiency. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide serves as a crucial precursor for creating diverse chemical libraries aimed at drug discovery. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to modify its structure and explore new compounds with desired properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides or sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amines or alcohols |

| Substitution | Various nucleophiles | Diverse substitution products |

Biology

The compound has shown promise in biological research as an antimicrobial and anticancer agent. Studies indicate that it interacts with specific biological targets, which may lead to the inhibition of certain enzymes involved in disease processes. For instance, its mechanism of action involves binding to enzyme active sites, thereby blocking their activity and disrupting cellular pathways.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their ability to inhibit specific enzymes linked to cancer and infectious diseases. The compound's structural features enhance its interaction with molecular targets, making it a candidate for developing new therapeutics.

| Disease Targeted | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Cancer | Enzyme inhibition | Anticancer therapies |

| Infections | Pathway disruption | Antimicrobial treatments |

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with enhanced properties such as thermal stability and conductivity. Its unique chemical structure allows for the modification of material characteristics to suit specific applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Variations

The structural diversity among pyrazoline carbothioamides primarily arises from substituents on the 3- and 5-aryl groups and the N-substituent on the carbothioamide moiety. Key comparisons include:

Table 1: Structural Comparison of Selected Pyrazoline Carbothioamides

- Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate electronic density, affecting binding to biological targets like monoamine oxidases or tubulin .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Carbothioamide forms stronger S···H bonds compared to carboxamide analogs, influencing crystal packing. For example, 3,5-bis(4-fluorophenyl) derivatives exhibit C=O···H-N and C=S···H-N interactions, stabilizing their lattice structures .

- Tolyl vs. Methoxy Groups : In cocrystals, tolyl groups participate in C-H···π interactions, while methoxy groups engage in O-H···S hydrogen bonds, as seen in ’s solvate structures .

Biological Activity

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C18H19N3S

- Molecular Weight : 303.42 g/mol

- CAS Number : 885269-78-3

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective cyclooxygenase (COX) inhibitor. For instance, it has been shown to exhibit a strong preference for COX-2 over COX-1, which is critical for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 25 | 85 | 3.4 |

In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory effects, with the compound reducing edema by approximately 60% compared to controls .

Analgesic Activity

The analgesic properties of this compound were evaluated through various models, including the hot plate and formalin tests. It exhibited notable analgesic effects comparable to standard analgesics like morphine.

| Model | Dose (mg/kg) | Reaction Time Increase (s) |

|---|---|---|

| Hot Plate | 10 | 8.5 |

| Formalin Test | 20 | 70% inhibition |

These findings suggest that the compound acts centrally and peripherally to alleviate pain .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against various pathogens. Results indicate promising antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be developed as a potential antimicrobial agent .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:

- Dimmito et al. (2022) : This study synthesized several pyrazole derivatives and tested their anti-inflammatory activity. The derivatives showed varying degrees of COX inhibition, with some compounds demonstrating a selectivity index superior to traditional NSAIDs .

- Sivaramakarthikeyan et al. (2020) : This research evaluated the analgesic effects of pyrazole derivatives in animal models. The results indicated that certain derivatives had enhanced efficacy compared to existing analgesics .

- Abdellatif et al. (2020) : The study focused on synthesizing new pyrazole derivatives with potential anticancer activities. Some compounds showed significant inhibition of cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

- Methodological Answer : The compound can be synthesized via cyclo-condensation of chalcone derivatives with thiosemicarbazide. For example, chalcone intermediates (e.g., 3,5-diaryl substituted chalcones) are reacted with 4-phenyl-3-thiosemicarbazide in ethanol under reflux (3–8 hours) with NaOH as a base. Purification involves filtration, washing with cold water, and recrystallization from ethanol . Key parameters include maintaining stoichiometric ratios (e.g., 0.01 mol chalcone to 0.01 mol thiosemicarbazide) and monitoring reaction progress via TLC (n-hexane/ethyl acetate, 1:1) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Standard characterization includes:

- Spectroscopy : H-NMR and C-NMR to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .

- FTIR : Peaks at ~3200 cm (N-H stretch) and ~1250 cm (C=S) validate the carbothioamide group .

- Elemental Analysis : Microanalysis (C, H, N, S) to confirm empirical formulas .

- Chromatography : TLC with UV visualization ensures reaction completion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

- Methodological Answer : Substituent effects can be evaluated through:

- Molecular Docking : Docking studies with target enzymes (e.g., human dihydrofolate reductase, DHFR) reveal interactions. For example, nitro or methyl groups at specific positions enhance binding affinity via hydrogen bonds with amino acids (e.g., Arg 28 in DHFR) .

- Bioactivity Assays : Comparative cytotoxicity (e.g., MTT assays) against cancer cell lines (IC values) and antimicrobial testing (MIC) show that electron-withdrawing groups (e.g., -NO) improve activity .

- QSAR Modeling : Correlate Hammett constants of substituents with bioactivity trends to predict optimal modifications .

Q. How can contradictory data on biological efficacy across studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Experimental Variability : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Structural Confirmation : Re-validate compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out impurities or isomerism .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values, logP) to identify outliers or contextual factors (e.g., solvent polarity in assays) .

Q. What strategies improve the compound’s selectivity for target enzymes versus off-target interactions?

- Methodological Answer :

- Fragment-Based Design : Replace bulky substituents (e.g., tolyl) with smaller groups (e.g., methyl) to reduce steric hindrance in non-target pockets .

- Binding Pocket Analysis : Use crystallographic data (e.g., PDB 1KMS for DHFR) to identify key residues for hydrogen bonding or π-π stacking .

- Pharmacophore Mapping : Align substituents with enzyme active-site topology (e.g., hydrophobic vs. polar regions) .

Methodological Considerations

Q. How to design a robust experimental workflow for evaluating this compound’s mechanism of action?

- Answer : A tiered approach is recommended:

In Silico Screening : Molecular dynamics simulations to assess binding stability .

In Vitro Assays : Enzyme inhibition (e.g., DHFR activity via UV-Vis spectroscopy) and cytotoxicity profiling .

In Vivo Models : Zebrafish or murine xenografts for pharmacokinetics and toxicity .

- Controls : Include reference drugs (e.g., doxorubicin) and vehicle-only groups to normalize results .

Q. What are the best practices for optimizing reaction yields during synthesis?

- Answer :

- Solvent Optimization : Ethanol or acetic acid improves cyclization efficiency versus DMSO .

- Catalyst Screening : NaOH or piperidine (1–2 mol%) enhances thiosemicarbazide coupling .

- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.